5-Bromo-2-(trifluoromethyl)pyridin-4-OL
Overview
Description
5-Bromo-2-(trifluoromethyl)pyridin-4-OL: is a chemical compound with the molecular formula C6H3BrF3NO and a molecular weight of 241.99 g/mol . It is a derivative of pyridine, a heterocyclic aromatic organic compound. This compound is characterized by the presence of a bromine atom at the 5th position, a trifluoromethyl group at the 2nd position, and a hydroxyl group at the 4th position on the pyridine ring.
Mechanism of Action
Target of Action
It’s worth noting that similar compounds have been known to interact with enzymes essential to purine metabolism .
Mode of Action
Compounds with similar structures have been observed to inhibit certain enzymes, resulting in elevated intracellular levels of specific metabolites .
Result of Action
Similar compounds have been observed to cause changes in dna and rna synthesis .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-Bromo-2-(trifluoromethyl)pyridin-4-OL typically involves the bromination of 2-(trifluoromethyl)pyridine followed by hydroxylation. One common method includes the use of bromine or N-bromosuccinimide (NBS) as the brominating agent in the presence of a catalyst such as iron or aluminum bromide. The hydroxylation step can be achieved using various oxidizing agents like hydrogen peroxide or sodium hydroxide under controlled conditions .
Industrial Production Methods: Industrial production of this compound may involve large-scale bromination and hydroxylation processes, utilizing continuous flow reactors to ensure efficient and consistent production. The use of automated systems and advanced catalysts can enhance the yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions:
Substitution Reactions: The bromine atom in 5-Bromo-2-(trifluoromethyl)pyridin-4-OL can undergo nucleophilic substitution reactions, where it is replaced by other nucleophiles such as amines or thiols.
Oxidation Reactions: The hydroxyl group can be oxidized to form a ketone or aldehyde using oxidizing agents like potassium permanganate or chromium trioxide.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium azide or sodium thiolate in polar aprotic solvents such as dimethyl sulfoxide (DMSO) or acetonitrile.
Oxidation: Potassium permanganate in acidic or basic medium, or chromium trioxide in acetic acid.
Reduction: Lithium aluminum hydride in anhydrous ether, or hydrogen gas with a palladium catalyst.
Major Products Formed:
Substitution: Formation of 2-(trifluoromethyl)pyridin-4-OL derivatives with various substituents replacing the bromine atom.
Oxidation: Formation of 2-(trifluoromethyl)pyridin-4-one.
Reduction: Formation of 2-(trifluoromethyl)pyridin-4-OL without the bromine or trifluoromethyl groups.
Scientific Research Applications
Chemistry: 5-Bromo-2-(trifluoromethyl)pyridin-4-OL is used as a building block in organic synthesis, particularly in the development of pharmaceuticals and agrochemicals.
Biology and Medicine: In medicinal chemistry, this compound is explored for its potential as an intermediate in the synthesis of drugs targeting various diseases. Its derivatives have shown promise in the development of anti-inflammatory, antiviral, and anticancer agents .
Industry: The compound is used in the production of specialty chemicals and materials, including polymers and coatings. Its trifluoromethyl group imparts desirable properties such as increased hydrophobicity and thermal stability .
Comparison with Similar Compounds
- 4-Bromo-5-(trifluoromethyl)pyridin-2-OL
- 2-Bromo-5-(trifluoromethyl)pyridine
- 2-Chloro-5-(trifluoromethyl)pyridine
Comparison: Compared to its analogs, 5-Bromo-2-(trifluoromethyl)pyridin-4-OL offers unique reactivity due to the presence of both bromine and hydroxyl groups. This dual functionality allows for diverse chemical transformations, making it a versatile intermediate in organic synthesis. Additionally, the trifluoromethyl group enhances the compound’s stability and lipophilicity, which can be advantageous in drug development .
Properties
IUPAC Name |
5-bromo-2-(trifluoromethyl)-1H-pyridin-4-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H3BrF3NO/c7-3-2-11-5(1-4(3)12)6(8,9)10/h1-2H,(H,11,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WYYQXVGBZRSUGC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(NC=C(C1=O)Br)C(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H3BrF3NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801277652 | |
Record name | 5-Bromo-2-(trifluoromethyl)-4-pyridinol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801277652 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
241.99 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1196156-74-7 | |
Record name | 5-Bromo-2-(trifluoromethyl)-4-pyridinol | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1196156-74-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 5-Bromo-2-(trifluoromethyl)-4-pyridinol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801277652 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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